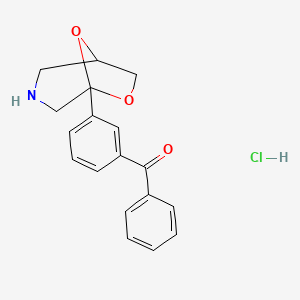
(3-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)phenylmethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(6,8-Dioxa-3-azabicyclo(321)oct-5-yl)phenyl)phenylmethanone hydrochloride is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)phenylmethanone hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the phenylmethanone group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to maximize yield and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(3-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)phenylmethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)phenylmethanone hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has been studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical research.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its interactions with specific molecular targets suggest it could be used in the treatment of certain diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (3-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)phenylmethanone hydrochloride involves its interaction with specific molecular targets. It can bind to proteins, altering their function and activity. This binding can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.
Properties
CAS No. |
84508-87-2 |
|---|---|
Molecular Formula |
C18H18ClNO3 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
[3-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)phenyl]-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C18H17NO3.ClH/c20-17(13-5-2-1-3-6-13)14-7-4-8-15(9-14)18-12-19-10-16(22-18)11-21-18;/h1-9,16,19H,10-12H2;1H |
InChI Key |
WAXDADOMWXRTCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(O2)(CN1)C3=CC=CC(=C3)C(=O)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















